molecular formula C18H21ClN2O4 B11525707 5-Chloro-3-(2-piperidin-1-yl-acetylamino)-benzofuran-2-carboxylic acid ethyl ester

5-Chloro-3-(2-piperidin-1-yl-acetylamino)-benzofuran-2-carboxylic acid ethyl ester

Cat. No.: B11525707
M. Wt: 364.8 g/mol
InChI Key: ATWIWZAKFULVFS-UHFFFAOYSA-N
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Description

ETHYL 5-CHLORO-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring, a piperidine moiety, and a chloro-substituted ethyl ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CHLORO-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Formation of the Ethyl Ester: The ethyl ester group can be introduced through esterification, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CHLORO-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced forms of the ester or amide groups.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

ETHYL 5-CHLORO-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-CHLORO-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA Interaction: Intercalating into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

ETHYL 5-CHLORO-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE can be compared with other benzofuran derivatives, such as:

    ETHYL 5-CHLORO-3-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE: Similar structure but with a morpholine moiety instead of piperidine.

    ETHYL 5-CHLORO-3-[2-(PYRROLIDIN-1-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE: Contains a pyrrolidine ring instead of piperidine.

    ETHYL 5-CHLORO-3-[2-(AZEPAN-1-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE: Features an azepane ring in place of piperidine.

Properties

Molecular Formula

C18H21ClN2O4

Molecular Weight

364.8 g/mol

IUPAC Name

ethyl 5-chloro-3-[(2-piperidin-1-ylacetyl)amino]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C18H21ClN2O4/c1-2-24-18(23)17-16(13-10-12(19)6-7-14(13)25-17)20-15(22)11-21-8-4-3-5-9-21/h6-7,10H,2-5,8-9,11H2,1H3,(H,20,22)

InChI Key

ATWIWZAKFULVFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)NC(=O)CN3CCCCC3

Origin of Product

United States

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